1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC16004304
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | 1-ethylpyrrolo[2,3-c]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H10N2O2/c1-2-12-6-8(10(13)14)7-3-4-11-5-9(7)12/h3-6H,2H2,1H3,(H,13,14) |
| Standard InChI Key | XDCHPRZXBAPFOJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C2=C1C=NC=C2)C(=O)O |
Introduction
Structural Characterization
The compound’s core structure consists of a pyrrolo[2,3-c]pyridine system, where a pyrrole ring is fused to a pyridine ring at the 2,3-c positions. Key features include:
-
Ethyl substituent: Attached to the nitrogen atom of the pyrrole ring, contributing to lipophilicity and potential bioavailability.
-
Carboxylic acid group: Positioned at the 3-carbon of the pyridine ring, enabling further functionalization (e.g., esterification, amide bond formation) for prodrug or conjugate synthesis .
Structural Data Table
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| SMILES | CCN1C=C(C2=C1C=NC=C2)C(=O)O | |
| InChIKey | XDCHPRZXBAPFOJ-UHFFFAOYSA-N |
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core cyclization | Cu salts, Fe powder, or Pd/C | Form pyrrolopyridine scaffold |
| Ester hydrolysis | 2M NaOH, ethanol, reflux | Convert ester to carboxylic acid |
| Ethyl group installation | Alkylation (e.g., ethyl bromide) | Introduce ethyl substituent |
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group. Limited solubility in water unless deprotonated .
-
Thermal stability: Stable at room temperature; decomposition may occur at elevated temperatures (>200°C).
Spectroscopic Characterization
While specific data for this compound are unavailable, analogs (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate) provide reference points:
-
¹H NMR: Aromatic protons (δ 6.3–7.5 ppm), ethyl group (δ 1.3–1.5 ppm), and carboxylic acid proton (δ 10–12 ppm, broad) .
Applications in Research and Drug Discovery
Pharmaceutical Intermediates
The carboxylic acid group enables:
-
Prodrug synthesis: Esterification to improve bioavailability or target-specific delivery .
-
Polymer conjugation: Attachment to biodegradable polymers for controlled release.
| Compound | Target/Activity | IC₅₀ (nM) | Source |
|---|---|---|---|
| Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | FGFR1-3 inhibition | 7–25 | |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | CYP1A2 inhibition | N/A |
Future Research Directions
-
Biological Profiling: Screen for FGFR inhibition, kinase selectivity, and cytotoxicity in cancer cell models.
-
Derivative Synthesis: Explore ester, amide, and salt derivatives to optimize pharmacokinetics.
-
Mechanistic Studies: Investigate interactions with tubulin or other cellular targets implicated in apoptosis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume